METHYL 2-[(2-CHLORO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
METHYL 2-[(2-CHLORO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a synthetic organic compound with a complex structure. It is characterized by multiple functional groups, including methoxy, hydroxy, and chloro substituents, as well as a thiazolopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-CHLORO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. Key steps may include:
- Formation of the thiazolopyrimidine core through cyclization reactions.
- Introduction of the methoxy, hydroxy, and chloro substituents via electrophilic aromatic substitution or nucleophilic substitution reactions.
- Final esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2-CHLORO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar compounds to METHYL 2-[(2-CHLORO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE include other thiazolopyrimidine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and bioactivity.
Properties
Molecular Formula |
C27H27ClN2O7S |
---|---|
Molecular Weight |
559 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27ClN2O7S/c1-13(2)37-21-12-17(28)16(10-20(21)35-5)11-22-25(32)30-24(15-7-8-18(31)19(9-15)34-4)23(26(33)36-6)14(3)29-27(30)38-22/h7-13,24,31H,1-6H3/b22-11- |
InChI Key |
KQNXRBAOVXRLFM-JJFYIABZSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3Cl)OC(C)C)OC)SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3Cl)OC(C)C)OC)/SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3Cl)OC(C)C)OC)SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)OC |
Origin of Product |
United States |
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